molecular formula C12H13NO2 B058490 Ethyl 3-(4-cyanophenyl)propanoate CAS No. 116460-89-0

Ethyl 3-(4-cyanophenyl)propanoate

Cat. No.: B058490
CAS No.: 116460-89-0
M. Wt: 203.24 g/mol
InChI Key: HMUZQCWYRBYXOT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .

Mechanism of Action

The mechanism of action of ethyl 3-(4-cyanophenyl)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a precursor to other bioactive molecules, influencing various biochemical pathways . The specific molecular targets and pathways depend on the derivative being studied and its intended application .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(4-cyanophenyl)propanoate is unique due to its specific structure, which includes a cyano group attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .

By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes.

Properties

IUPAC Name

ethyl 3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUZQCWYRBYXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465768
Record name ethyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116460-89-0
Record name ethyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd/C (0.6 g, 10%, 50% water wet) was added to a solution of ethyl (2E)-3-(4-cyanophenyl)-2-propenoate (2.7 g, 13.42 mmol) in ethyl acetate (40 mL) under an argon atmosphere. It was mixed with TEA (3.74 mL, 26.8 mmol) and formic acid (2.57 mL, 67.1 mmol). The reaction mixture was refluxed at 90° C. under argon for 1 h. It was filtered through a Celite pad. The filtrate was then washed with water, 5% NaHCO3 solution and brine, dried over Na2SO4, and concentrated to provide the title compound as a pale yellow oil (2.65 g, 97% yield). LCMS: rt=2.94 min, [M+H+]=204.0
[Compound]
Name
TEA
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

Quantity
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Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

Pd/C (5 g, 10%) was added to a solution of 3-(4-cyanophenyl)acrylic acid ethyl ester (50 g, 0.25 mol; see step (i) above) in dry ethyl acetate (500 mL) under a nitrogen atmosphere, followed by triethylamine (50.3 g, 0.5 mol) and formic acid (57.2 g, 1.24 mol). The mixture was refluxed overnight under a nitrogen atmosphere. After the completion of the reaction (monitored by TLC), the mixture was filtered and the filtrate then washed with water, 5% NaHCO3 solution and brine, before being dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 50 g (99%) of the sub-title compound as a pale yellow oil.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

(E)-Ethyl 3-(4-cyanophenyl)acrylate (13.9 g, 69.1 mmol) in tetrahydrofuran (100 ml) was hydrogenated over 10% Palladium-Carbon (4.00 g) at atmospheric pressure. After removal of the catalyst, the filtrate was concentrated in vacuo to give ethyl 3-(4-cyanophenyl)propionate as a yellow oil (13.7 g, 98%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Palladium-Carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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